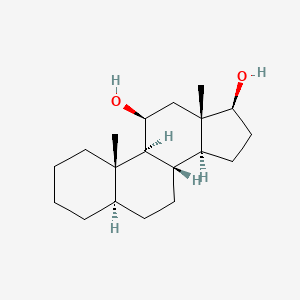

5alpha-Androstane-11beta,17beta-diol

Description

Contextualization within the Steroid Hormone Landscape

5alpha-Androstane-11beta,17beta-diol belongs to the family of 11-oxygenated androgens, a group of C19 steroids characterized by an oxygen atom at the 11th carbon position. nih.gov Unlike the classical androgens which are primarily of gonadal origin, 11-oxygenated androgens are mainly derived from the adrenal glands. oup.comoup.com The initial and rate-limiting step in their biosynthesis is the 11β-hydroxylation of androstenedione (B190577) to form 11β-hydroxyandrostenedione (11OHA4), a reaction catalyzed by the adrenal-specific enzyme cytochrome P450 11β-hydroxylase (CYP11B1). oup.com

For many years, these adrenal-derived androgens were considered minor or inactive byproducts of cortisol synthesis. oup.com However, modern analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have revealed that 11-oxygenated androgens, including the potent 11-ketotestosterone (B164220) (11KT), are significant contributors to the total androgen pool, especially in women and children. oup.comnih.gov Research now suggests that these compounds play a role in various endocrine conditions, prompting a re-evaluation of the androgen landscape. nih.govoup.com

The synthesis of 11-oxygenated androgens is regulated by the hypothalamic-pituitary-adrenal (HPA) axis via adrenocorticotropic hormone (ACTH), in contrast to the hypothalamic-pituitary-gonadal (HPG) axis that controls classical androgens. oup.combioscientifica.com This distinct regulatory pathway underscores their unique position within the steroid hormone network.

Isomeric Forms and Nomenclature in Research

The nomenclature of 11-oxygenated steroids follows standard steroid naming conventions. For instance, this compound indicates a C19 androstane (B1237026) skeleton with a saturated A-ring (5-alpha configuration) and hydroxyl (-diol) groups at positions 11 and 17 in the beta orientation.

This specific compound is a metabolite within the broader 11-oxygenated androgen pathway. This pathway includes a variety of precursors and downstream products, each with varying biological activity. Key related compounds frequently discussed in research include:

11β-hydroxyandrostenedione (11OHA4): The primary product of adrenal 11β-hydroxylase activity on androstenedione. bioscientifica.com

11-ketoandrostenedione (11KA4): Formed from the oxidation of 11OHA4. oup.com

11β-hydroxytestosterone (11OHT): A metabolite with modest androgenic activity. nih.gov

11-ketotestosterone (11KT): A potent androgen with activity comparable to testosterone (B1683101). nih.gov

11-ketodihydrotestosterone (11KDHT): The 5α-reduced, potent metabolite of 11KT. bioscientifica.com

Historical Perspective on Research Investigations

The history of 11-oxygenated androgens dates back to the 1950s with the identification of 11β-hydroxyandrostenedione (11OHA4). oup.comoup.com For several decades, these compounds were largely considered insignificant metabolic end-products of adrenal steroidogenesis. oup.com Early research in teleost fish identified 11-ketotestosterone as a major, potent androgen, but its relevance in humans was not established. oup.comnih.gov

Overview of Major Research Themes

Current research on 11-oxygenated androgens, including metabolites like this compound, is focused on several key areas:

Role in Endocrine Disorders: A primary research theme is the involvement of 11-oxygenated androgens in hyperandrogenic disorders. Studies have shown that levels of these steroids are significantly elevated in conditions such as Polycystic Ovary Syndrome (PCOS), Congenital Adrenal Hyperplasia (CAH), and Cushing's disease. nih.govscienceopen.combirmingham.ac.uk In some of these conditions, 11-oxygenated androgens may be the predominant circulating androgens. nih.govscienceopen.com

Contribution to Cancer: The persistence of adrenal-derived 11-oxygenated androgens after castration has made them a subject of intense investigation in the context of castration-resistant prostate cancer (CRPC). bioscientifica.com Research is exploring their role in driving cancer progression in the absence of testicular androgens.

Biomarkers of Adrenal Activity: Due to their specific adrenal origin, 11-oxygenated androgens are being explored as potential biomarkers for adrenal disorders and for monitoring adrenal activity during development, such as in adrenarche. nih.gov

Metabolic Implications: There is growing interest in the association between 11-oxygenated androgens and metabolic dysfunction. Some studies have found correlations between these androgens and markers of insulin (B600854) resistance, particularly in the context of PCOS. nih.gov

Data on 11-Oxygenated Androgens

The following tables provide an overview of findings related to the broader class of 11-oxygenated androgens.

Table 1: Relative Androgenic Potency of Selected Steroids

| Steroid | Relative Androgenic Potency |

| Dihydrotestosterone (B1667394) (DHT) | High |

| 11-Ketodihydrotestosterone (11KDHT) | High |

| Testosterone | Moderate-High |

| 11-Ketotestosterone (11KT) | Moderate-High |

| 11β-Hydroxytestosterone (11OHT) | Low-Moderate |

| 11β-Hydroxyandrostenedione (11OHA4) | Negligible |

| Dehydroepiandrosterone (B1670201) (DHEA) | Negligible |

This table is a qualitative summary based on findings from multiple research sources indicating the relative ability of these steroids to activate the androgen receptor. nih.govbioscientifica.comresearchgate.net

Table 2: Circulating Levels of 11-Oxygenated Androgens in Polycystic Ovary Syndrome (PCOS)

| Androgen | PCOS Patients (nmol/L) | Control Subjects (nmol/L) |

| 11β-hydroxyandrostenedione (11OHA4) | Significantly Higher | Lower |

| 11-ketoandrostenedione (11KA4) | Significantly Higher | Lower |

| 11β-hydroxytestosterone (11OHT) | Significantly Higher | Lower |

| 11-ketotestosterone (11KT) | Significantly Higher | Lower |

This table summarizes findings that women with PCOS have significantly elevated serum concentrations of major 11-oxygenated androgens compared to healthy controls. nih.gov

Structure

3D Structure

Properties

CAS No. |

22204-50-8 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

(5R,8S,9S,10S,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-11,17-diol |

InChI |

InChI=1S/C19H32O2/c1-18-10-4-3-5-12(18)6-7-13-14-8-9-16(21)19(14,2)11-15(20)17(13)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17-,18+,19+/m1/s1 |

InChI Key |

MGZZPWXYQSLHGQ-YISWTCPOSA-N |

SMILES |

CC12CCCCC1CCC3C2C(CC4(C3CCC4O)C)O |

Isomeric SMILES |

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O |

Canonical SMILES |

CC12CCCCC1CCC3C2C(CC4(C3CCC4O)C)O |

Other CAS No. |

22204-50-8 |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of 5α Androstanediols

Canonical Androgen Synthesis Pathways Preceding Androstanediol Formation

The journey to 5α-androstanediols begins with the fundamental building block of all steroid hormones: cholesterol. This initial phase, known as steroidogenesis, involves a cascade of enzymatic reactions that progressively modify the cholesterol molecule.

The Pivotal Roles of Cholesterol and Pregnenolone (B344588) in Steroidogenesis

The synthesis of androgens and other steroid hormones is initiated by the conversion of cholesterol into pregnenolone. ulster.ac.uknih.gov This rate-limiting step occurs within the mitochondria of steroidogenic cells and is facilitated by the enzyme P450scc (cholesterol side-chain cleavage enzyme). nih.govnih.govfrontiersin.org The transport of cholesterol into the mitochondria is a critical regulatory point, aided by the steroidogenic acute regulatory protein (StAR). nih.govnih.govresearchgate.net Once formed, pregnenolone serves as the central precursor for the various branches of steroid hormone production. fullscript.comwikipedia.org

Pregnenolone can then proceed down one of two main pathways, the Δ⁴ and Δ⁵ pathways, to generate other steroid intermediates. wikipedia.orgresearchgate.net

The Conversion Cascade to Androstenedione (B190577) and Testosterone (B1683101)

Following its synthesis, pregnenolone is metabolized to dehydroepiandrosterone (B1670201) (DHEA) and subsequently to androstenedione and testosterone. researchgate.net In the predominantly utilized Δ⁵ pathway in humans, pregnenolone is first converted to 17α-hydroxypregnenolone by the enzyme 17α-hydroxylase (CYP17A1). nih.govnih.govwikipedia.org This same enzyme, exhibiting 17,20-lyase activity, then cleaves the side chain of 17α-hydroxypregnenolone to form DHEA. nih.govnih.govresearchgate.net

DHEA can then be converted to androstenedione. researchgate.net In turn, androstenedione is a direct precursor to testosterone, a conversion catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). oup.commdpi.com Alternatively, DHEA can be converted to androstenediol, which can also be converted to testosterone. mdpi.com These steps are crucial as they produce the primary circulating androgen, testosterone, which is a direct precursor to the more potent dihydrotestosterone (B1667394) (DHT).

Dihydrotestosterone (DHT) as a Direct Precursor

The formation of 5α-androstanediols is intrinsically linked to the metabolism of dihydrotestosterone (DHT), a potent androgen that plays a significant role in male development and physiology. wikipedia.orgrupahealth.com

The 5α-Reduction of Testosterone to DHT

The conversion of testosterone to DHT is a critical step mediated by the enzyme 5α-reductase. wikipedia.orgrupahealth.comwikipedia.org This enzyme reduces the double bond between carbons 4 and 5 in the A ring of the steroid nucleus. wikipedia.org This conversion occurs in various tissues, including the prostate gland, skin, and liver. wikipedia.orgrupahealth.com While testosterone is a potent androgen in its own right, DHT exhibits a significantly higher binding affinity for the androgen receptor, making it a more powerful activator of androgenic signaling. rupahealth.comresearchgate.net Approximately 6% to 8% of the testosterone produced daily is metabolized into DHT. researchgate.net

Enzymatic Conversion of DHT to 5α-Androstane-3α,17β-diol and 5α-Androstane-3β,17β-diol

Once formed, DHT can be further metabolized into the 5α-androstanediols. This process involves the action of hydroxysteroid dehydrogenases (HSDs). Specifically, the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) converts DHT to 5α-androstane-3α,17β-diol (3α-Adiol). frontiersin.orgnih.gov Conversely, the conversion of DHT to 5α-androstane-3β,17β-diol (3β-Adiol) is carried out by enzymes with 3β-hydroxysteroid dehydrogenase activity. nih.govnih.gov

These conversions are significant as the resulting androstanediols have different biological activities compared to DHT. For instance, 3β-Adiol has been shown to bind to estrogen receptor beta (ERβ), suggesting a more complex regulatory role beyond simple androgenic action. nih.govnih.gov The conversion to these diols is a key step in the inactivation and clearance of DHT. wikipedia.org

Alternative and Backdoor Pathways to Androstanediols

While the canonical pathway proceeding through testosterone and DHT is the primary route for 5α-androstanediol synthesis, alternative "backdoor" pathways have been identified. These pathways are particularly important during fetal development for masculinization and can also play a role in certain pathological conditions. e-apem.orgnih.govnih.gov

The backdoor pathway bypasses testosterone as an intermediate in the formation of DHT. e-apem.orgnih.gov One such pathway involves the conversion of 17α-hydroxyprogesterone to 17α-hydroxy-5α-pregnan-3,20-dione, which is then further metabolized to androsterone (B159326) and ultimately to androstanediol. nih.gov This route is significant as it provides an alternative mechanism for producing potent androgens. e-apem.org

In some contexts, such as castration-resistant prostate cancer, the backdoor pathway can become the dominant route for DHT synthesis. scienceopen.comelsevierpure.com This involves the 5α-reduction of androstenedione to 5α-androstanedione, which is then converted to DHT. scienceopen.com The existence of these alternative pathways highlights the metabolic plasticity of steroidogenesis and provides further avenues for understanding androgen-dependent processes.

Pathways from Progesterone (B1679170) and 17α-Hydroxyprogesterone

While the classical androgen biosynthesis pathway proceeds through dehydroepiandrosterone (DHEA) and androstenedione to form testosterone, alternative routes, often termed "backdoor" pathways, can produce potent androgens like dihydrotestosterone (DHT) from progesterone and 17α-hydroxyprogesterone without testosterone as an intermediate. nih.govguoncologynow.com These pathways are crucial in certain physiological and pathological conditions. wikipedia.org

In these backdoor pathways, 17α-hydroxyprogesterone undergoes 5α-reduction, initiating a series of reactions that lead to the formation of 5α-reduced C19 steroids. wikipedia.org Research in immature mouse testes has identified a pathway that proceeds from progesterone to 5α-dihydroprogesterone, then to 5α-pregnane-3α-ol-20-one, 5α-pregnane-3α,17α-diol-20-one, androsterone, and finally to 5α-androstane-3α,17β-diol. nih.gov

Bypass of Testosterone Intermediates

The "backdoor" pathways represent a significant bypass of testosterone in the synthesis of dihydrotestosterone (DHT). nih.gov Instead of testosterone being the immediate precursor to DHT via 5α-reductase, these alternative routes generate other 5α-reduced intermediates that are subsequently converted to DHT. nih.gov

One such pathway involves the conversion of androstenedione to 5α-androstanedione by 5α-reductase, which is then converted to DHT. nih.gov This route completely bypasses testosterone. nih.gov The existence of these pathways highlights the complexity of androgen synthesis and the ability of the body to produce potent androgens through multiple mechanisms. nih.govnih.gov

Formation of 5α-Androstane-3α,17β-diol in Specific Tissues (e.g., Immature Mouse Testes)

The formation of 5α-androstane-3α,17β-diol is particularly prominent in specific tissues and at certain developmental stages, such as in the testes of immature mice. nih.govnih.gov In these tissues, 5α-androstane-3α,17β-diol is a predominant androgen. nih.gov

Studies have shown that in immature mouse testes (24-26 days old), 5α-androstane-3α,17β-diol is synthesized via two main pathways. The primary route involves the conversion of testosterone to dihydrotestosterone, which is then metabolized to 5α-androstane-3α,17β-diol. A secondary pathway utilizes progesterone as a precursor, proceeding through a series of 5α-reduced intermediates. nih.gov Interestingly, the formation of this diol was found to be dependent on the steroid 5α-reductase 1 isoenzyme. nih.gov Similar testosterone-independent pathways have also been identified in the testes of the tammar wallaby pouch young, where 5α-pregnane-3α,17α-diol-20-one is a key intermediate in the synthesis of 5α-androstane-3α,17β-diol. nih.gov

Further Metabolism and Interconversion of 5α-Androstanediols

Once formed, 5α-androstanediols can undergo further metabolic transformations, including oxidation back to more potent androgens, hydroxylation at various positions, and conjugation for excretion.

Oxidation of 5α-Androstane-3α,17β-diol to DHT (Back Conversion)

The conversion of 5α-androstane-3α,17β-diol back to the potent androgen dihydrotestosterone (DHT) is a critical step in androgen metabolism. rupahealth.comnih.gov This back-conversion is catalyzed by oxidative 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.govnih.gov Although 5α-androstane-3α,17β-diol itself has low affinity for the androgen receptor, its conversion to DHT allows it to exert significant androgenic effects. nih.govfrontiersin.org

Several enzymes have been identified as capable of catalyzing this oxidation, including members of the aldo-keto reductase and short-chain dehydrogenase/reductase families. nih.gov In the rat kidney, three distinct 3α-hydroxysteroid oxidoreductases have been identified that facilitate the interconversion between DHT and 5α-androstane-3α,17β-diol. nih.gov

Hydroxylation Pathways (e.g., 6α, 7α, 11β positions)

5α-Androstanediols can be further metabolized through hydroxylation at various positions on the steroid nucleus, which is generally a step towards inactivation and excretion. nih.gov In human prostate tissue, 5α-androstane-3β,17β-diol has been shown to be hydroxylated at the 6α and 7α positions. nih.gov Similarly, in the male rat pituitary, 5α-androstane-3β,17β-diol is metabolized to 5α-androstane-3β,6α,17β-triol and 5α-androstane-3β,7α,17β-triol. nih.gov

The 11β-hydroxylation of androgens is another significant metabolic pathway, leading to the formation of 11-oxygenated androgens. wikipedia.orgnih.govnih.gov While the primary substrate for adrenal 11β-hydroxylase (CYP11B1) is androstenedione, this pathway highlights the potential for hydroxylation at the C11 position of the androstane (B1237026) skeleton. nih.gov The resulting 11-oxygenated androgens can have their own biological activities. nih.gov

Conjugation: Sulfonation and Glucuronidation

Conjugation with either a sulfate (B86663) or a glucuronic acid moiety is a major route for the inactivation and elimination of 5α-androstanediols. rupahealth.comnih.gov

Sulfonation: Sulfated forms of 5α-androstane-3α,17β-diol have been identified in human circulation and feces. nih.govhmdb.canih.gov Sulfation increases the water solubility of the steroid, facilitating its excretion. nih.gov

Glucuronidation: Glucuronidation is another key conjugation reaction for 5α-androstanediols. rupahealth.com The liver is a primary site for the glucuronidation of these compounds. rupahealth.com Specific UDP-glucuronosyltransferase (UGT) enzymes are responsible for this process. For instance, UGT2B15 and UGT2B17 have been shown to glucuronidate the 17-hydroxyl group of 5α-androstane-3α,17β-diol. researchgate.net The resulting glucuronide conjugates, such as 5α-androstane-3α,17β-diol glucuronide, are water-soluble and can be readily excreted in urine and bile. rupahealth.com

Compound Information Table

| Compound Name |

| 5alpha-Androstane-11beta,17beta-diol |

| Progesterone |

| 17α-Hydroxyprogesterone |

| 5α-Androstane-3α,17β-diol |

| Dihydrotestosterone (DHT) |

| Testosterone |

| Dehydroepiandrosterone (DHEA) |

| Androstenedione |

| 5α-Dihydroprogesterone |

| 5α-Pregnane-3α-ol-20-one |

| 5α-Pregnane-3α,17α-diol-20-one |

| Androsterone |

| 5α-Androstanedione |

| 5α-Androstane-3β,17β-diol |

| 5α-Androstane-3β,6α,17β-triol |

| 5α-Androstane-3β,7α,17β-triol |

| 11-Hydroxyandrostenedione |

| 5α-Androstane-3α,17β-diol glucuronide |

Enzyme and Gene Information Table

| Enzyme/Gene | Function |

| 5α-reductase (SRD5A1, SRD5A2) | Converts testosterone to DHT and other steroids to their 5α-reduced forms. nih.govnih.gov |

| 3α-Hydroxysteroid dehydrogenase (3α-HSD) | Interconverts DHT and 5α-androstane-3α,17β-diol. nih.govnih.gov |

| CYP11B1 (11β-hydroxylase) | Catalyzes the 11β-hydroxylation of androgens like androstenedione. nih.gov |

| UDP-glucuronosyltransferase (UGT) | Catalyzes the glucuronidation of steroids. rupahealth.comresearchgate.net |

Isomeric Interconversions (3α-diol to 3β-diol and vice versa)

The interconversion between the 3α- and 3β-isomers of 5α-androstanediols is a critical metabolic step that modulates the biological activity of androgens in various tissues. This reversible reaction is primarily catalyzed by members of the hydroxysteroid dehydrogenase (HSD) superfamily of enzymes, specifically 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD). These enzymes regulate the local concentration of potent androgens by converting them into less active or inactive metabolites, and vice versa.

The metabolic transformation of 5α-dihydrotestosterone (DHT), a potent androgen, leads to the formation of 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol). nih.gov The enzyme 3α-HSD, encoded by the AKR1C2 gene, is principally responsible for the conversion of DHT to 3α-diol. nih.gov Conversely, 3β-HSD catalyzes the formation of 3β-diol from DHT.

The interconversion between these two diols is a dynamic process. Research in rat models has demonstrated that 3α-diol can be converted back to DHT, thereby acting as a precursor for the formation of a highly active androgen. nih.gov In one study, one minute after the injection of 3α-diol, 53% of the extracted radioactivity in the prostate was converted to 5α-DHT, and this increased to 81% within 30 minutes. nih.gov A similar conversion, though to a lesser extent, was observed for 3β-diol, with about 32% being converted to 5α-DHT after 30 minutes. nih.gov This indicates that the interconversion pathway is a significant determinant of the androgenic action in target tissues.

The enzymes responsible for these conversions are found in various subcellular locations and exhibit different cofactor requirements. For instance, in the rat kidney, three distinct 3α-hydroxysteroid oxidoreductases have been identified: a soluble NADPH-dependent enzyme, a microsomal NADPH-dependent enzyme, and a microsomal NADH-linked enzyme. nih.gov

While the interconversion of the non-hydroxylated androstanediols is well-documented, the metabolism of their 11-hydroxylated counterparts, such as 5α-androstane-11β,17β-diol, is less characterized. However, studies on steroid-metabolizing enzymes suggest that the presence of a hydroxyl group at the 11β-position can significantly influence enzymatic activity. Research on 3α-hydroxysteroid dehydrogenase from Pseudomonas testosteroni has shown that the introduction of an 11β-hydroxy or an 11-oxo group into the steroid molecule markedly reduces the enzyme's ability to act on the 3α-hydroxy group. capes.gov.br This suggests that the interconversion between the 3α- and 3β-isomers of 11β-hydroxylated androstanediols may be less efficient compared to their non-hydroxylated analogs.

The table below summarizes the key enzymes involved in the interconversion of 5α-androstanediols and related metabolic steps.

| Enzyme | Substrate(s) | Product(s) |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | 5α-Dihydrotestosterone (DHT) | 5α-Androstane-3α,17β-diol (3α-diol) |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | 5α-Dihydrotestosterone (DHT) | 5α-Androstane-3β,17β-diol (3β-diol) |

| 3α-Hydroxysteroid Oxidoreductases | 5α-Androstane-3α,17β-diol (3α-diol) | 5α-Dihydrotestosterone (DHT) |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Androstanediol | Epiandrosterone |

Enzymology of 5α Androstanediol Formation and Interconversion

Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases are a large group of oxidoreductases that catalyze the reversible oxidation and reduction of hydroxyl/keto groups on the steroid nucleus. They are critical in the synthesis and inactivation of active steroid hormones.

The interconversion between the potent androgen 5α-dihydrotestosterone (DHT) and the less active 5α-androstane-3α,17β-diol is a key regulatory step in androgen action, primarily catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.gov These enzymes belong to the aldo-keto reductase (AKR) superfamily.

AKR1C2 (Type 3 3α-HSD): This enzyme predominantly catalyzes the reduction of DHT to 5α-androstane-3α,17β-diol, thereby playing a role in the inactivation of DHT. oup.com In tissues like the prostate, this conversion helps to clear the potent androgen and terminate its signal. nih.gov AKR1C2 is considered a major reductive 3α-HSD in the human prostate. frontiersin.org

AKR1C4: Primarily a liver-specific enzyme, AKR1C4 also functions as a reductive 3α-HSD, converting DHT to 5α-androstane-3α,17β-diol for subsequent elimination. oup.comfrontiersin.org This hepatic metabolism is a major route for the clearance of circulating androgens. nih.gov

While the reductive role of these enzymes is well-established, some 3α-HSD isoforms can also catalyze the reverse reaction, oxidizing 5α-androstane-3α,17β-diol back to DHT. nih.gov This oxidative activity can serve as a source of potent androgens within peripheral tissues. oup.com The balance between the reductive and oxidative activities of these enzymes is a critical determinant of the net intracellular concentration of DHT. nih.gov

3β-Hydroxysteroid dehydrogenases (3β-HSDs) are essential for the biosynthesis of all classes of steroid hormones, including androgens. frontiersin.org In the context of 5α-androstanediol metabolism, 3β-HSDs are involved in the synthesis of 5α-androstane-3β,17β-diol (3β-diol), a stereoisomer of 3α-diol. 3β-diol is formed from DHT through the action of 3β-HSD enzymes. frontiersin.org While both 3α-diol and 3β-diol are metabolites of DHT, they can have different biological activities and subsequent metabolic fates. frontiersin.org

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that catalyze the oxidation and reduction of steroids at the C17 position. wikipedia.org They play a crucial role in the final steps of androgen and estrogen synthesis, converting less active 17-ketosteroids to their more potent 17β-hydroxy forms, and vice versa. wikipedia.org

HSD17B6: This enzyme, also known as retinol dehydrogenase, has been identified as having both oxidoreductase and epimerase activities involved in androgen catabolism. wikipedia.orggenecards.org Specifically, HSD17B6 can catalyze the conversion of 5α-androstane-3α,17β-diol to androsterone (B159326). genecards.orgwashington.edu This action represents a step in the inactivation and breakdown of 5α-androstanediol. The enzyme uses NAD+ as a preferred cofactor for this reaction. wikipedia.org

The broader family of 17β-HSDs is involved in numerous transformations within the steroidogenic pathway, influencing the balance between active and inactive androgens. For example, the conversion of androstenedione (B190577) to testosterone (B1683101) is catalyzed by a 17β-HSD. nih.gov

The efficiency and directionality of the reactions catalyzed by HSD isoenzymes are described by their kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters vary between different isoforms and for different substrates.

Studies on 3α-HSDs in rat kidney have revealed the presence of multiple enzymes with distinct subcellular localizations, cofactor requirements (NADPH vs. NADH), optimal pH, and kinetic characteristics. nih.gov For instance, the microsomal NADH-dependent oxidoreductase in the male rat kidney is particularly efficient at catalyzing the oxidation of 3α-androstanediol back to DHT. nih.gov

In the human prostate, kinetic analyses have been performed to identify the most efficient enzymes for the conversion of 3α-diol to DHT. Candidate enzymes such as RODH 4 and RL-HSD were found to be high-affinity, low-capacity enzymes, while another, RODH 5, was characterized as a low-affinity, high-capacity enzyme. oup.com

| Enzyme | Substrate | Product | Km (μM) | Vmax (pmol/min/mg protein) | Tissue/System |

|---|---|---|---|---|---|

| RODH 4 | 5α-androstane-3α,17β-diol | 5α-dihydrotestosterone | Data not specified | Data not specified | Human Prostate (transfected cells) |

| RL-HSD | 5α-androstane-3α,17β-diol | 5α-dihydrotestosterone | Data not specified | Data not specified | Human Prostate (transfected cells) |

| RODH 5 | 5α-androstane-3α,17β-diol | 5α-dihydrotestosterone | Data not specified | Data not specified | Human Prostate (transfected cells) |

| Microsomal NADH-dependent oxidoreductase | 5α-androstane-3α,17β-diol | 5α-dihydrotestosterone | Data not specified | Data not specified | Rat Kidney |

Steroid 5α-Reductase Isoenzymes (SRD5A1/2)

The formation of 5α-androstane-3α,17β-diol is critically dependent on the prior synthesis of its precursor, 5α-dihydrotestosterone (DHT). rupahealth.com The conversion of testosterone to DHT is an irreversible reaction catalyzed by the enzyme steroid 5α-reductase (SRD5A). nih.govwikipedia.org This enzyme reduces the double bond between carbons 4 and 5 in the A ring of testosterone. nih.gov

There are three known isoenzymes of 5α-reductase, encoded by the SRD5A1, SRD5A2, and SRD5A3 genes. nih.govplos.org

SRD5A1 (Type 1): This isoenzyme has a lower affinity for testosterone and is found in various tissues, including the liver and skin. nih.gov

SRD5A2 (Type 2): This is the predominant isoenzyme in androgen target tissues like the prostate. nih.gov It has a higher affinity for testosterone and is crucial for the development of male external genitalia. nih.gov

The activity of these isoenzymes is fundamental, as they provide the necessary DHT substrate for the subsequent action of 3α-HSDs to produce 5α-androstane-3α,17β-diol. rupahealth.com Therefore, the regulation of 5α-reductase activity directly impacts the downstream formation of 5α-androstanediol.

| Isoenzyme | Gene | Primary Location | Affinity for Testosterone |

|---|---|---|---|

| Type 1 | SRD5A1 | Liver, Skin | Low |

| Type 2 | SRD5A2 | Prostate, Genital Tissues | High |

| Type 3 | SRD5A3 | Various tissues | - |

Cytochrome P450 Enzymes (e.g., CYP7B1)

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases involved in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. wikipedia.org

CYP7B1: This specific cytochrome P450 enzyme has been identified as a key player in the metabolism of 5α-androstanediols. nih.govnih.gov CYP7B1 is a steroid hydroxylase that catalyzes the conversion of both 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol into hydroxylated metabolites, such as 6- and 7-hydroxy derivatives. frontiersin.orgnih.gov This hydroxylation is an important step in the catabolism and elimination of these steroids. nih.gov

Research has shown that this metabolic pathway exists in tissues with high CYP7B1 content, and the rate of 5α-androstanediol hydroxylation is significantly increased with recombinant expression of human CYP7B1. nih.gov Conversely, in knockout mice lacking the Cyp7b1 gene, the hydroxylase activity towards 3α-diol was very low or undetectable. nih.gov This indicates that CYP7B1-mediated catalysis is a significant mechanism for the metabolic clearance of 5α-androstanediols, potentially influencing the intracellular levels of androgens and other neurosteroids. nih.gov

UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs)

The biotransformation of 5α-androstane-11β,17β-diol is primarily facilitated by phase II metabolizing enzymes, which conjugate the steroid to enhance its water solubility and subsequent excretion. The key enzyme families involved in this process are the UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes catalyze the addition of a glucuronic acid or a sulfonate group, respectively, to the hydroxyl moieties of the steroid.

UDP-Glucuronosyltransferases (UGTs):

The UGT superfamily, particularly the UGT2B subfamily, plays a crucial role in the glucuronidation of androgens. While direct studies on 5α-androstane-11β,17β-diol are limited, extensive research on related androstane (B1237026) diols provides significant insight into its likely metabolic fate. The primary sites for glucuronidation on the androstane skeleton are the 3-hydroxyl and 17-hydroxyl groups.

Key UGT isoforms involved in androgen metabolism include UGT2B7, UGT2B15, and UGT2B17. These enzymes exhibit distinct regioselectivity and substrate preferences. For instance, UGT2B7 is known to primarily conjugate the 3α-hydroxyl group of androgens, while UGT2B15 and UGT2B17 show a preference for the 17β-hydroxyl group. oup.com The presence of the 11β-hydroxyl group on the 5α-androstane-11β,17β-diol molecule is expected to influence the binding and catalytic activity of these enzymes. Research on other 11-oxygenated androgens suggests that this modification can impede glucuronidation, potentially leading to a different metabolic profile compared to their 11-deoxy counterparts. nih.gov This impeded conjugation may result in a prolonged biological activity of the 11-oxygenated steroids. bioscientifica.com

Studies on prostate cancer cell lines have shown that the glucuronidation of C11-oxy C19 steroids is significantly hampered compared to traditional androgens. nih.gov For example, in VCaP cells, C11-oxy C19 steroids remained unconjugated, whereas other C19 steroids were fully conjugated. nih.gov This suggests that 5α-androstane-11β,17β-diol may have a lower rate of glucuronidation, leading to its accumulation in tissues.

| Enzyme | Primary Site of Action on Androstane Core | Known Substrates (Related Androgens) | Anticipated Role in 5α-Androstane-11β,17β-diol Metabolism |

|---|---|---|---|

| UGT2B7 | 3α-hydroxyl group | Androsterone, 5α-androstane-3α,17β-diol oup.com | Likely involved in the glucuronidation of the 17β-hydroxyl group, though the 11β-hydroxyl group may hinder this activity. |

| UGT2B15 | 17β-hydroxyl group | Testosterone, Dihydrotestosterone (B1667394), 5α-androstane-3α,17β-diol nih.gov | Expected to be a key enzyme in the conjugation of the 17β-hydroxyl group. |

| UGT2B17 | 17β-hydroxyl group | Testosterone, Dihydrotestosterone, Androsterone oup.comnih.gov | Plays a significant role in conjugating the 17β-hydroxyl group of various androgens and is likely to act on 5α-androstane-11β,17β-diol. |

Sulfotransferases (SULTs):

Sulfation represents another important pathway for the conjugation and inactivation of steroids. The SULT2A1 enzyme is the primary sulfotransferase involved in the sulfation of DHEA and other androgens in humans. researchgate.net It is anticipated that SULT2A1 also plays a role in the sulfation of 5α-androstane-11β,17β-diol, likely at the 17β-hydroxyl position. The resulting sulfated steroid would have increased water solubility, facilitating its elimination from the body. While direct enzymatic data for 5α-androstane-11β,17β-diol is not available, the presence of sulfated metabolites of similar androgens in circulation and urine supports the involvement of SULTs in its metabolism.

| Enzyme | Primary Site of Action on Androstane Core | Known Substrates (Related Androgens) | Anticipated Role in 5α-Androstane-11β,17β-diol Metabolism |

|---|---|---|---|

| SULT2A1 | 3β- and 17β-hydroxyl groups | DHEA, Androsterone, Pregnenolone (B344588) researchgate.netnih.gov | Expected to be the primary enzyme responsible for the sulfation of the 17β-hydroxyl group. |

Tissue-Specific Expression and Activity of Key Enzymes

The metabolic fate of 5α-androstane-11β,17β-diol is dictated by the tissue-specific expression and activity of the UGT and SULT enzymes. These enzymes are not uniformly distributed throughout the body, leading to organ-specific patterns of steroid metabolism.

Liver: The liver is the primary site of steroid metabolism, expressing a high abundance of various UGT and SULT isoforms, including UGT2B7, UGT2B15, UGT2B17, and SULT2A1. wikipedia.orguniprot.orgproteinatlas.org Hepatic metabolism is crucial for the systemic clearance of androgens and their metabolites.

Prostate: The prostate is a key target tissue for androgens and also possesses the enzymatic machinery for their local metabolism. Both UGT2B15 and UGT2B17 are expressed in the prostate, where they play a critical role in regulating intracellular androgen levels by converting active androgens to their inactive glucuronidated forms. oup.comnih.gov The expression of these enzymes in the prostate suggests a local regulatory mechanism for 5α-androstane-11β,17β-diol activity.

Adrenal Glands: The adrenal glands are a major site of androgen synthesis and also express SULT2A1 at high levels, contributing to the sulfation of newly synthesized steroids before their release into circulation. proteinatlas.orgnih.gov

Other Tissues: UGT enzymes are also expressed in various other tissues, including the kidneys, gastrointestinal tract, and breast, indicating that the metabolism of 5α-androstane-11β,17β-diol can occur at multiple sites throughout the body. wikipedia.orgnih.gov For example, UGT2B7 is found in the kidneys and the epithelial cells of the lower gastrointestinal tract. wikipedia.org The tissue-specific expression of these enzymes highlights the complexity of androgen metabolism and its regulation at both the systemic and local levels.

| Enzyme | Primary Tissues of Expression | Relative Expression Level |

|---|---|---|

| UGT2B7 | Liver, Kidney, Gastrointestinal Tract, Breast wikipedia.orgnih.govproteinatlas.org | High in liver, moderate in kidney and GI tract |

| UGT2B15 | Liver, Prostate, Testis, Gallbladder uniprot.orgjensenlab.org | High in liver and prostate |

| UGT2B17 | Intestinal Tract, Liver, Prostate proteinatlas.orgwikigenes.org | High in the intestinal tract |

| SULT2A1 | Liver, Adrenal Gland, Small Intestine proteinatlas.orggenecards.org | Very high in adrenal gland and liver |

Molecular Interactions and Signaling Mechanisms of 5α Androstanediols

Estrogen Receptor Beta (ERβ) Agonism by 5α-Androstane-3β,17β-diol (3β-diol)

5α-androstane-3β,17β-diol (3β-diol) is recognized as a selective agonist of Estrogen Receptor Beta (ERβ), initiating signaling cascades typically associated with estrogens rather than androgens.

The dihydrotestosterone (B1667394) metabolite, 5α-androstane-3β,17β-diol (3β-diol), binds to and activates ERβ. nih.govaacrjournals.org While it has a lower affinity for ERβ compared to estradiol (B170435), it is still a potent activator of this receptor. nih.gov Specifically, 3β-diol has been shown to have approximately 7% of the binding affinity of estradiol for ERβ. wikipedia.org This interaction is significant because ERβ is the predominant estrogen receptor in certain tissues, such as the paraventricular nucleus of the hypothalamus (PVN) and the prostate. nih.govaacrjournals.orgnih.gov The concentration of 3β-diol in the prostate, for instance, is considerably higher than that of estradiol, suggesting it may be the primary endogenous ligand for ERβ in this gland. wikipedia.orgnih.gov

Upon binding to ERβ, 3β-diol modulates the transcription of target genes. For example, it has been demonstrated that 3β-diol activates the oxytocin (B344502) promoter through its interaction with ERβ. nih.govnih.gov This activation can occur through a classical estrogen response element (ERE) or via other mechanisms like an AP-1 complex. oup.comoup.com In neuronal cells, 3β-diol has been shown to activate ERβ1-induced transcription mediated by an ERE with an efficacy comparable to that of 17β-estradiol. oup.comnih.gov Furthermore, in the presence of 3β-diol, ERβ can form a functional complex with other proteins, such as cAMP response element-binding protein and steroid receptor coactivator-1, to drive the expression of genes like oxytocin. nih.gov This modulation of gene expression by the 3β-diol/ERβ complex plays a role in various physiological processes, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. frontiersin.org

A crucial aspect of 3β-diol's activity is its distinction from androgen receptor (AR) activation. This steroid exhibits weak binding activity to the AR. nih.govnih.gov Consequently, its physiological effects are primarily mediated through ERβ, not the AR. nih.govoup.comnih.gov This provides an alternative, AR-independent pathway for the actions of a testosterone (B1683101) metabolite. nih.govaacrjournals.org For example, in the paraventricular nucleus of the hypothalamus, where neurons involved in regulating the stress response lack androgen receptors but express ERβ, the effects of testosterone appear to be mediated by its conversion to 3β-diol and subsequent activation of ERβ. nih.gov This highlights a mechanism where an androgen metabolite exerts its influence through an entirely different class of receptors, leading to estrogenic rather than androgenic effects. nih.govnih.gov

GABAA Receptor Modulation by 5α-Androstane-3α,17β-diol (3α-diol)

In contrast to its 3β-isomer, 5α-androstane-3α,17β-diol (3α-diol) primarily functions as a neurosteroid, modulating the activity of the GABAA receptor.

5α-androstane-3α,17β-diol (3α-diol) is an endogenous neurosteroid, a class of steroids synthesized in the brain, adrenal glands, and gonads that have potent and selective effects on neuronal excitability. wikipedia.orgnih.gov It is a metabolite of androgens like dihydrotestosterone. wikipedia.org As a neuroactive steroid, 3α-diol has been implicated in the regulation of various behaviors. nih.gov

3α-diol acts as a potent positive allosteric modulator of the GABAA receptor. wikipedia.orgnih.gov This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. nih.gov This potentiation of GABA-mediated chloride currents leads to neuronal hyperpolarization and a decrease in neuronal excitability. nih.gov This mechanism is responsible for the observed anxiolytic, pro-sexual, and anticonvulsant effects of 3α-diol. wikipedia.org It is important to note that unlike 3α-diol, its isomer 3β-diol does not bind to the GABAA receptor. wikipedia.org

Interactive Data Tables

Table 1: Receptor Binding and Activity of 5α-Androstanediols

| Compound | Receptor | Binding Affinity | Activity |

|---|---|---|---|

| 5α-Androstane-3β,17β-diol (3β-diol) | Estrogen Receptor β (ERβ) | Moderate (Approx. 7% of Estradiol) wikipedia.org | Agonist nih.govaacrjournals.org |

| 5α-Androstane-3β,17β-diol (3β-diol) | Androgen Receptor (AR) | Weak nih.govnih.gov | - |

| 5α-Androstane-3α,17β-diol (3α-diol) | GABAA Receptor | - | Positive Allosteric Modulator wikipedia.orgnih.gov |

| 5α-Androstane-3α,17β-diol (3α-diol) | Estrogen Receptor α (ERα) | Low wikipedia.org | Weak Agonist wikipedia.org |

Table 2: Gene Transcription Modulation by 3β-diol via ERβ

| Target Gene/Element | Effect of 3β-diol | Cellular Context |

|---|---|---|

| Oxytocin Promoter | Activation nih.govnih.gov | Hypothalamic Neurons nih.govnih.gov |

| Estrogen Response Element (ERE) | Activation of Transcription oup.comoup.com | Neuronal Cells oup.com |

| AP-1 Site | Inhibition of Transcription oup.comoup.com | Neuronal Cells oup.com |

| Corticotropin-Releasing Hormone (CRH) Promoter | Activation frontiersin.org | Hypothalamic Cells frontiersin.org |

Analytical Chemistry and Detection Methodologies for 5α Androstanediols

Chromatographic Techniques

Chromatography, a laboratory technique for the separation of a mixture, is fundamental to the analysis of 5α-androstanediols. The ability to separate structurally similar isomers is a key challenge that modern chromatographic methods have successfully addressed.

Gas chromatography-mass spectrometry is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is a well-established technique for the quantification of steroids, including 5α-androstanediols, in biological fluids such as urine. nih.gov For instance, a specific capillary GC-MS method has been developed for the measurement of 5α-androstane-3α,17β-diol and its 5β-isomer in urine, utilizing a deuterated internal standard for accurate quantification. nih.gov

The successful GC-MS analysis of steroids often requires a derivatization step to increase their volatility and improve their chromatographic behavior. This is a critical sample preparation step that enhances the analytical sensitivity and specificity of the method. In the context of anti-doping, GC-MS is also employed to analyze the isotopic composition of androstanediol metabolites to detect the administration of exogenous natural androgens. nih.gov

Liquid chromatography-tandem mass spectrometry has emerged as a highly selective and versatile technique for the determination of steroidal hormones. researchgate.net This method is particularly advantageous for the analysis of less volatile and thermally labile compounds like steroids, as it does not typically require the high temperatures used in GC. LC-MS/MS has been successfully applied to the quantification of various androgens and their metabolites in human plasma and serum. nih.govnih.gov

The high sensitivity and specificity of LC-MS/MS make it suitable for measuring the low concentrations of 5α-androstanediols found in biological samples. plos.org Similar to GC/MS, derivatization can be employed to enhance the ionization efficiency of steroids in the mass spectrometer, thereby improving detection limits. nih.gov

High-performance liquid chromatography is a powerful technique used to separate, identify, and quantify components in a mixture. In the analysis of 5α-androstanediols, HPLC is often employed as a purification step prior to quantification by other methods, such as GC/MS. nih.govresearchgate.net This preliminary separation is crucial for removing interfering substances from complex biological matrices like urine, thereby increasing the accuracy and reliability of the subsequent analysis. researchgate.net The use of solid-phase extraction in conjunction with HPLC purification has been shown to be an effective method for the simultaneous measurement of 5α-androstane-3α,17β-diol, 5β-androstane-3α,17β-diol, and testosterone (B1683101) in the same urine sample. researchgate.net

Immunoassays (e.g., Radioimmunoassay - RIA)

Immunoassays are biochemical tests that measure the presence or concentration of a substance in solutions that can be complex, such as biological fluids. These assays rely on the highly specific binding between an antigen and its corresponding antibody. While immunoassays are widely used for the measurement of many hormones due to their convenience and high throughput, their application to 5α-androstanediols can be challenging due to potential cross-reactivity with other structurally similar steroids. nih.govoup.com

Radioimmunoassay (RIA) is a type of immunoassay that uses radiolabeled molecules in a stepwise process to measure the concentration of antigens. While RIA has been used for the simultaneous measurement of testosterone, dihydrotestosterone (B1667394), and androstanediols, the specificity of the antisera is a critical factor that can affect the accuracy of the results. researchgate.net In general, while immunoassays can be useful for screening, chromatographic methods coupled with mass spectrometry are preferred for their higher specificity and accuracy in steroid analysis. oup.com

Sample Preparation and Derivatization Techniques

The analysis of 5α-androstanediols from biological matrices requires meticulous sample preparation to remove interfering substances and to convert the analytes into a form suitable for analysis. Common sample preparation techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE), which are used to isolate steroids from samples like serum, plasma, and urine. nih.govclemson.edu In many cases, 5α-androstanediols are present in a conjugated form (e.g., glucuronides or sulfates), and an enzymatic hydrolysis step is necessary to cleave these conjugates and release the free steroid for analysis. nih.govresearchgate.net

Derivatization is a crucial step, particularly for GC/MS analysis, to enhance the volatility and thermal stability of the steroids. It also improves their chromatographic properties and can increase the sensitivity of detection by mass spectrometry. researchgate.net Various derivatization reagents and methods have been developed for steroids, including the formation of esters or imidazole carbamates from the hydroxyl groups. researchgate.net For LC-MS/MS, derivatization can be used to introduce an easily ionizable moiety into the steroid molecule, thereby improving its response in the mass spectrometer. nih.govnih.gov

Quantification and Isomer Separation

Accurate quantification of 5α-androstanediols is essential for their study. This is typically achieved using methods like GC-MS and LC-MS/MS, which offer high sensitivity and specificity. nih.govplos.org The use of stable isotope-labeled internal standards is a common practice to correct for any loss of analyte during sample preparation and analysis, ensuring the accuracy of the quantitative results. nih.gov

A significant challenge in the analysis of 5α-androstanediols is the separation of their various isomers, such as 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol, which have very similar chemical structures but can have different biological activities. Chromatographic techniques, particularly capillary gas chromatography and high-performance liquid chromatography, are capable of separating these isomers, allowing for their individual quantification. nih.govnih.gov The ability to distinguish and separately measure these isomers is critical for a comprehensive understanding of androgen metabolism and action.

| Analytical Technique | Sample Type | Key Features |

| GC/MS | Urine, Serum | High sensitivity and specificity; requires derivatization; can separate isomers. |

| LC-MS/MS | Serum, Plasma | High selectivity and versatility; suitable for less volatile compounds; can be enhanced with derivatization. |

| HPLC | Urine | Primarily used for purification and separation of isomers prior to other analytical methods. |

| Immunoassays (RIA) | Plasma | High throughput; potential for cross-reactivity with other steroids. |

Application in Biological Matrices (e.g., Urine, Plasma, Cell Culture)

The detection and quantification of 5α-androstane-11β,17β-diol and other related 5α-androstanediols in biological matrices are crucial for understanding their physiological and pathological roles. Various analytical methodologies have been developed and applied to complex biological samples such as urine, plasma, and cell culture media. These methods primarily rely on chromatographic separation coupled with mass spectrometric detection to achieve the necessary sensitivity and specificity.

Urine Analysis

Urine is a common matrix for steroid analysis as it provides a non-invasive way to assess endogenous steroid metabolism. The analysis of 5α-androstanediols in urine typically requires a sample preparation step to remove interfering compounds and to hydrolyze conjugated steroids (glucuronides and sulfates) back to their free form.

Sample Preparation:

Enzymatic Hydrolysis: β-glucuronidase and sulfatase enzymes are commonly used to deconjugate the steroids, making them amenable to extraction and analysis.

Extraction: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common techniques to isolate and concentrate the analytes from the urine matrix.

Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to improve the volatility and thermal stability of the steroids. Silylation, to form trimethylsilyl (TMS) derivatives, is a widely used technique.

Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been a cornerstone in urinary steroid profiling. It offers high chromatographic resolution and sensitive detection. The use of capillary columns allows for the separation of closely related steroid isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In recent years, LC-MS/MS has become increasingly popular for steroid analysis in urine. It often requires less sample preparation, as derivatization is not always necessary, and it can offer high throughput and specificity.

Detailed Research Findings:

Research in the analysis of urinary steroids has established reliable methods for the detection of various 5α-androstanediols. For instance, a study on the urinary steroid metabolome for diagnosing 11β-hydroxylase deficiency utilized GC-MS to identify key metabolites. nih.govnih.gov While specific data for 5α-androstane-11β,17β-diol is limited, the methodologies are applicable. Another study detailed the GC-MS analysis of conjugated steroids in urine, achieving a lower detection limit of 10 ng/ml in a 5 ml urine sample for several steroids. ias.ac.in

The table below summarizes typical performance characteristics of GC-MS methods for the analysis of related steroids in urine.

| Parameter | Typical Value | Source |

| Lower Limit of Detection (LOD) | 10 ng/mL | ias.ac.in |

| Lower Limit of Quantification (LLOQ) | 1.0–2.5 ng/mL | |

| Recovery | >90% | |

| Intra-assay Precision (%CV) | <15% | |

| Inter-assay Precision (%CV) | <15% |

Plasma and Serum Analysis

Plasma and serum are critical matrices for quantifying circulating steroid hormones, providing a direct measure of their systemic levels. The low concentrations of many steroids in circulation necessitate highly sensitive analytical methods.

Sample Preparation:

Protein Precipitation: This is often the initial step to remove the bulk of proteins from the plasma or serum sample.

Liquid-Liquid Extraction (LLE): LLE is frequently used to extract steroids from the aqueous plasma/serum into an organic solvent.

Solid-Phase Extraction (SPE): SPE is another common technique for sample cleanup and concentration, offering high recovery and removal of interfering substances.

Instrumentation:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of steroids in plasma and serum due to its high sensitivity, specificity, and ability to multiplex (measure multiple analytes simultaneously). nih.govoup.comnih.govmdpi.commdpi.com

Detailed Research Findings:

Several validated LC-MS/MS methods have been reported for the analysis of 11-oxygenated androgens in serum and plasma. nih.govoup.comnih.govmdpi.commdpi.com These methods demonstrate excellent sensitivity and precision. For example, a study describing the inclusion of 11-oxygenated androgens in a routine LC-MS/MS setup reported lower limits of quantification (LLOQs) well below endogenous ranges, with good recoveries and precision. nih.govnih.gov

The following tables present a summary of validation data from a study on the simultaneous quantification of seven androgens in human plasma using LC-MS/MS, which includes 11β-hydroxytestosterone, a closely related compound to 5α-androstane-11β,17β-diol. mdpi.com

Table 1: Lower Limits of Quantification (LLOQ) for Androgens in Plasma

| Analyte | LLOQ (ng/mL) |

| Testosterone | 0.01 |

| Dihydrotestosterone | 0.01 |

| Androstenedione (B190577) | 0.01 |

| Dehydroepiandrosterone (B1670201) | 0.10 |

| Dehydroepiandrosterone sulfate (B86663) | 5.00 |

| 11-Ketotestosterone (B164220) | 0.02 |

| 11β-Hydroxytestosterone | 0.02 |

Table 2: Recovery and Precision for Androgen Analysis in Plasma

| Analyte | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) |

| Testosterone | 90.3–105.8 | <10 | <10 |

| Dihydrotestosterone | 88.7–98.1 | <10 | <10 |

| Androstenedione | 92.4–102.5 | <10 | <10 |

| Dehydroepiandrosterone | 90.5–106.7 | <10 | <10 |

| Dehydroepiandrosterone sulfate | 87.6–99.9 | <10 | <10 |

| 11-Ketotestosterone | 93.3–105.3 | <10 | <10 |

| 11β-Hydroxytestosterone | 90.2–104.4 | <10 | <10 |

Another comprehensive study provided detailed validation data for an LC-MS/MS assay for 11-oxygenated C19 steroids, which is highly relevant for the analysis of 5α-androstane-11β,17β-diol.

Table 3: Method Validation Data for an LC-MS/MS Assay of 11-Oxygenated Androgens in Serum

| Analyte | LLOQ (ng/mL) | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| 11β-hydroxyandrostenedione (11OHA4) | 0.66 | 0.9869 | 1.98 - 9.5 | 7.0 - 9.3 | 98.8 - 99.4 |

| 11-ketoandrostenedione (11KA4) | 0.67 | 0.9967 | 1.99 - 7.0 | 4.5 - 8.0 | 96.7 - 117.5 |

| 11β-hydroxytestosterone (11OHT) | 0.65 | 0.9988 | 1.97 - 6.6 | 5.0 - 8.7 | 101.2 - 108.0 |

| 11-ketotestosterone (11KT) | 0.66 | 0.9985 | 1.98 - 6.2 | 9.1 - 11.0 | 90.0 - 113.4 |

Cell Culture Analysis

The analysis of steroids in cell culture media is essential for in vitro studies investigating steroid metabolism and action. The challenges in this matrix include lower sample volumes and the need to differentiate between endogenous steroids produced by the cells and those present in the culture medium supplements.

Sample Preparation:

Direct Extraction: Steroids can often be directly extracted from the cell culture supernatant using LLE or SPE.

Media Considerations: It is crucial to use charcoal-stripped serum in cell culture media to remove endogenous steroids that could interfere with the analysis of cell-produced steroids.

Instrumentation:

LC-MS/MS: This is the preferred method for analyzing steroids in cell culture media due to its high sensitivity and specificity, allowing for the detection of low concentrations of steroids produced by the cells.

Detailed Research Findings:

A study on the quantification of cortisol, cortisone, and aldosterone in cell culture supernatant using LC-MS/MS provides a relevant methodology that can be adapted for 5α-androstane-11β,17β-diol. uni-muenchen.de The method involved a straightforward liquid-liquid extraction with methyl tert-butyl ether (MTBE) followed by LC-MS/MS analysis. uni-muenchen.de

The table below outlines the performance of this method for steroid analysis in cell culture media.

Table 4: Performance of an LC-MS/MS Method for Steroid Quantification in Cell Culture Supernatant

| Parameter | Cortisol | Cortisone | Aldosterone | Source |

| LLOQ (nmol/L) | 0.69 | 0.56 | 0.11 | uni-muenchen.de |

| Recovery (%) | 51 - 54 | 51 - 54 | 28 - 31 | uni-muenchen.de |

| Intra-assay Precision (%CV) | ≤ 6 | ≤ 6 | ≤ 6 | uni-muenchen.de |

| Inter-assay Precision (%CV) | ≤ 6 | ≤ 6 | ≤ 6 | uni-muenchen.de |

| Accuracy (deviation from nominal) | ≤ 6% | ≤ 6% | ≤ 6% | uni-muenchen.de |

This methodology demonstrates that with appropriate validation, LC-MS/MS can be a robust and reliable tool for quantifying steroids, including potentially 5α-androstane-11β,17β-diol, in cell culture experiments, providing valuable insights into cellular steroid metabolism. uni-muenchen.de

Biological Significance in Model Systems and Cellular Contexts

Neuroendocrine Modulation

The compound plays a crucial role in modulating the neuroendocrine system, especially the body's central stress response system, the Hypothalamo-Pituitary-Adrenal (HPA) axis.

In rodent models, testosterone (B1683101) is known to decrease the gain of the HPA axis, a modulatory role historically attributed to its conversion to DHT. frontiersin.orgnih.gov However, further metabolism of DHT yields 5alpha-androstane-3beta,17beta-diol, which has been identified as an estrogenic hormone that exerts significant influence over the HPA axis. nih.govnih.gov Its actions are mediated through ERβ, which functions to inhibit the response of the paraventricular nucleus (PVN) of the hypothalamus to stressors. frontiersin.orgnih.gov The PVN is a critical regulatory center for the HPA axis, containing neurons that express corticotropin-releasing hormone (CRH) and vasopressin (AVP), two key peptides that initiate the stress cascade. frontiersin.orgnih.gov

Studies have shown that in gonadectomized rats, agonists of ERβ can reduce the secretion of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) in response to restraint stress. frontiersin.orgnih.gov This effect is also observed in wild-type mice but is absent in mice lacking the ERβ gene, confirming the receptor's essential role. frontiersin.orgnih.gov In vitro transfection assays have demonstrated that 5alpha-androstane-3beta,17beta-diol can directly stimulate the promoter activity of both CRH and AVP through an ER pathway. nih.gov Furthermore, in male rats, the pituitary gland rapidly metabolizes 5alpha-androstane-3beta,17beta-diol into polar triol metabolites, primarily 5alpha-androstane-3beta,6alpha,17beta-triol and 5alpha-androstane-3beta,7alpha,17beta-triol, indicating significant local processing within a key HPA axis organ. nih.gov

| Parameter | Effect of 5alpha-Androstane-3beta,17beta-diol Administration | Mediating Receptor | Source |

| PVN Stress Response | Inhibition | Estrogen Receptor β (ERβ) | frontiersin.orgnih.gov |

| ACTH Secretion | Reduction (in response to stress) | Estrogen Receptor β (ERβ) | frontiersin.orgnih.gov |

| Corticosterone Secretion | Reduction (in response to stress) | Estrogen Receptor β (ERβ) | frontiersin.orgnih.gov |

| CRH Promoter Activity | Stimulation (in vitro) | Estrogen Receptor (ER) | nih.gov |

| AVP Promoter Activity | Stimulation (in vitro) | Estrogen Receptor (ER) | nih.gov |

The regulatory actions of 5alpha-androstane-3beta,17beta-diol on the HPA axis translate into observable effects on stress-related behaviors in animal models. Research investigating its impact on the behavioral response to stress in rats found that chronic administration of the compound significantly decreased the duration of immobility in the forced swim test. nih.gov This finding suggests the compound may have an anti-depressive-like role in affective behavior. nih.gov

This behavioral effect is linked to its molecular actions within the hypothalamus. In rats subjected to the forced swim test, chronic treatment with 5alpha-androstane-3beta,17beta-diol enhanced the expression of CRH mRNA in the hypothalamus, while AVP mRNA levels remained unaffected. nih.gov These results indicate that the compound can directly influence the expression of key regulatory peptides involved in the stress response, thereby altering behavioral outcomes. nih.gov

Roles in Reproductive System Development and Function (Non-Human)

The compound is also a notable metabolite within the reproductive systems of certain species, reflecting specific metabolic pathways in testicular cells.

In the testes of immature mice (24-26 days old), the synthesis of 5α-reduced androgens is a prominent feature. nih.gov The formation of these androgens relies on the enzyme steroid 5α-reductase 1, as the type 2 isoenzyme is not expressed at this stage of development. nih.gov This high 5α-reductase activity is a characteristic of progenitor and immature Leydig cells. elifesciences.org The primary pathway for androgen synthesis in this context involves the conversion of testosterone to dihydrotestosterone (B1667394) (DHT), which can then be further metabolized. nih.gov While much of the research in this specific model has focused on the 3α-isomer (5alpha-androstane-3alpha,17beta-diol), the metabolic environment is primed for the production of 5α-reduced metabolites from testosterone and its precursors. nih.gov

Research using high-performance liquid chromatography and gas chromatography-mass spectrometry has definitively identified 5alpha-androstane-3beta,17beta-diol sulfate (B86663) as a major secretory steroid of the mature boar testis. nih.gov When porcine Leydig cells are cultured and incubated with androstenedione (B190577) or testosterone as substrates, 5alpha-androstane-3beta,17beta-diol is a principal secretory product. nih.gov The production of this compound is significantly diminished when the cells are treated with an inhibitor of 5α-reductase, confirming its synthesis pathway. nih.gov These findings underscore the versatile steroidogenic activity of boar testes and highlight 5alpha-androstane-3beta,17beta-diol as a quantitatively significant output of porcine Leydig cells. nih.gov

Research Directions and Methodological Considerations

Investigation of Novel Enzymatic Pathways

The biosynthesis of 5alpha-Androstane-11beta,17beta-diol is part of the broader 11-oxygenated androgen pathway. This pathway begins with adrenal-derived precursors and involves several key enzymatic steps. The adrenal glands are the primary source of 11-oxygenated C19 steroids. nih.gov The initial and crucial step is the 11β-hydroxylation of androstenedione (B190577) and, to a lesser extent, testosterone (B1683101), a reaction catalyzed by the adrenal-specific enzyme cytochrome P450 11β-hydroxylase (CYP11B1). nih.govoup.com This produces 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11-OHT). mdpi.com

This compound is a downstream metabolite. Its formation from 11β-hydroxytestosterone requires the action of 5α-reductase (SRD5A) enzymes. These enzymes are known to act on various androgens, including testosterone and androstenedione, as well as their 11-oxygenated derivatives. nih.gov The conversion of 11β-hydroxytestosterone by SRD5A would yield this compound.

Further metabolism involves other enzymes like hydroxysteroid dehydrogenases (HSDs). For instance, 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) can convert 11-hydroxy steroids to their 11-keto forms, such as converting 11β-hydroxytestosterone to 11-ketotestosterone (B164220) (11KT). mdpi.comoup.com While the direct substrates and products are well-studied for some of these enzymes, the complete network of pathways, including potential alternative or undiscovered enzymatic reactions leading to and from this compound, remains an active area of investigation. For example, studies in rat pituitaries have shown that related compounds like 5alpha-androstane-3beta,17beta-diol are rapidly metabolized into various triol isomers by hydroxylases, suggesting that this compound could also be a substrate for further hydroxylation. nih.gov

Table 1: Key Enzymes in the 11-Oxygenated Androgen Pathway

| Enzyme | Gene | Function | Location |

|---|---|---|---|

| Cytochrome P450 11β-hydroxylase | CYP11B1 | Catalyzes the initial 11β-hydroxylation of androstenedione and testosterone. nih.govoup.com | Primarily Adrenal Glands. nih.govoup.commdpi.com |

| 5α-reductase | SRD5A | Converts testosterone and its derivatives to their more potent 5α-reduced forms. nih.gov | Prostate, skin, liver, and other peripheral tissues. |

| 11β-hydroxysteroid dehydrogenase type 2 | HSD11B2 | Oxidizes 11β-hydroxy steroids to 11-keto steroids. mdpi.comoup.com | Kidney, intestine, gonads. oup.comoup.com |

Advanced Structural and Computational Modeling of Receptor Interactions

Understanding the biological activity of this compound requires detailed knowledge of its interaction with steroid receptors, primarily the androgen receptor (AR). Structure-activity relationship (SAR) studies are crucial in this regard. The general structure of androgens includes a 19-carbon steroid skeleton, with activity modulated by functional groups at key positions, such as C3 and C17. youtube.com

For 11-oxygenated androgens, the modification at the C11 position is critical. Studies comparing the bioactivity of various 11-oxygenated steroids have shown that 11-hydroxy derivatives, such as 11β-hydroxytestosterone, possess minimal or no androgenic bioactivity in both yeast and mammalian cell bioassays. nih.gov In contrast, their 11-keto counterparts, like 11-ketotestosterone, display significant androgenic activity, although typically with lower potency than testosterone or dihydrotestosterone (B1667394) (DHT). nih.gov

Given that this compound is an 11-hydroxy compound, it is predicted to have very low binding affinity for the androgen receptor and consequently weak androgenic activity. Advanced computational modeling, such as molecular docking simulations, can provide more precise insights. These models can predict the binding energy and conformational changes of the AR's ligand-binding domain upon interaction with this compound. Such studies would help to quantify its low androgenicity and explore potential interactions with other receptors. For instance, metabolites of DHT, such as 5α-androstane-3β,17β-diol, have been shown to interact with estrogen receptors, particularly ERβ, highlighting the possibility of cross-reactivity for related steroids. wikipedia.orgfrontiersin.org

Development of Specific Modulators for Androstanediol-Related Enzymes or Receptors

Research into modulators of the 11-oxygenated androgen pathway offers therapeutic potential and provides tools to study the pathway's function. The focus has been primarily on inhibiting key enzymes rather than developing specific receptor ligands for weakly active metabolites like this compound.

Inhibitors of 11β-Hydroxysteroid Dehydrogenase (11β-HSD):

11β-HSD2 inhibitors: Compounds like glycyrrhizic acid (found in licorice) and the synthetic steroid carbenoxolone (B1668346) are known inhibitors of 11β-HSD enzymes. popcouncil.orgscbt.com Azole antifungal agents, such as itraconazole (B105839) and posaconazole, have also been identified as potent inhibitors of human 11β-HSD2. researchgate.net Inhibition of 11β-HSD2 would prevent the conversion of 11-hydroxy steroids to their 11-keto forms, potentially increasing the relative concentration of compounds like this compound.

11β-HSD1 inhibitors: Selective inhibitors of 11β-HSD1, such as AZD4017, have been developed to target glucocorticoid activation. biorxiv.org However, inhibiting this enzyme can lead to an increase in the biosynthesis of the potent androgen 11-ketotestosterone in adipose tissue, demonstrating the complex interplay between these enzymes. biorxiv.org

Inhibitors of CYP11B1: As the rate-limiting enzyme for the production of all 11-oxygenated steroids, CYP11B1 is a key target. Mutations in the CYP11B1 gene that reduce or eliminate its function cause congenital adrenal hyperplasia, a condition characterized by impaired cortisol production and an overproduction of androgens due to the shunting of precursors. medlineplus.gov Developing specific pharmacological inhibitors for CYP11B1 could modulate the entire 11-oxygenated pathway.

Elucidation of Precise Physiological Roles in Diverse Non-Human Biological Systems

While the physiological role of 11-oxygenated androgens in humans has only recently gained significant attention, their importance in non-human species, particularly teleost fish, has been established for decades. nih.gov

In many fish species, 11-ketotestosterone (11KT), not testosterone, is the principal androgenic sex hormone. wikipedia.org It is crucial for inducing male differentiation, spermatogenesis, and reproductive behaviors. nih.govnih.govnih.gov The enzymatic pathway to produce 11KT from testosterone, involving 11β-hydroxylase and HSD11B2, is highly active in the fish testis. oup.com Consequently, circulating levels of 11KT are notably high in male fish but not females. nih.gov While this compound is not the primary active hormone, it represents a potential intermediate or metabolite within this critical fish androgen pathway. Studies in some female fish, like eels and sturgeon, have shown the presence of 11-oxygenated androgens at levels comparable to testosterone, suggesting roles beyond male reproduction. nih.gov Furthermore, research in the sterlet sturgeon suggests 11-KT can promote ovarian development and vitellogenin synthesis. nih.gov

In mammals, the pathway is also conserved. Studies in mice have demonstrated that the Cyp11b1 gene can be induced in the gonads, leading to the production of 11KT. oup.comnih.gov Interestingly, in mice, plasma concentrations of 11KT were similar in both sexes after hormonal stimulation, despite males having much higher testosterone levels, suggesting a more efficient conversion in the ovary. oup.comnih.gov A comprehensive analysis across 18 animal species found notable circulating levels of 11-oxygenated androgens in pigs, guinea pigs, and various primates, but not in rats or mice under basal conditions. nih.gov In primates, 11OHA4 was the most abundant circulating 11-oxygenated androgen, and production appeared to be primarily from the adrenal glands rather than the testes. nih.gov The precise role of this compound in these systems is yet to be defined but is likely tied to its position as an intermediate in the synthesis or clearance of more active 11-oxygenated steroids.

Application of Multi-Omics Approaches in Androstanediol Research

The complexity of steroid biosynthesis and metabolism necessitates advanced analytical approaches. Multi-omics strategies, which combine data from different molecular levels (e.g., genome, transcriptome, proteome, metabolome), are proving invaluable for research into 11-oxygenated androgens. nih.gov

Metabolomics: Steroid metabolomics, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the cornerstone of this research. nih.gov This technique allows for the simultaneous quantification of a wide panel of steroids, including 11-oxygenated androgens and their precursors, from biological samples like serum or plasma. mdpi.comfrontiersin.orgnih.gov These methods have been crucial for establishing the circulating concentrations of these compounds and identifying their association with various physiological and pathological states. frontiersin.org The development of high-throughput LC-MS/MS methods is enabling larger clinical studies. mdpi.comnih.gov

Transcriptomics and Proteomics: To understand the synthesis of 11-oxygenated androgens in different tissues, researchers have analyzed large datasets of bulk and single-cell RNA sequencing (scRNA-seq) and proteomics data. oup.comnih.gov These studies map the expression profiles of key enzyme-encoding genes (CYP11B1, HSD11B2, AKR1C3, etc.) across numerous human tissues. For example, such analyses have revealed that the kidney and intestines are major sites of HSD11B2 and AKR1C3 expression, confirming their role as key peripheral tissues for the synthesis of active 11-oxygenated androgens like 11KT. oup.comnih.gov This integrated approach provides a comprehensive view of where these steroids are made and what factors might regulate their production.

Table 2: Findings from Multi-Omics Studies on 11-Oxygenated Androgens

| Omics Approach | Key Finding | Implication | Reference |

|---|---|---|---|

| Metabolomics (LC-MS/MS) | Quantification of seven 11-oxygenated androgens in serum, identifying 11OHA4 as the most abundant. | Establishes baseline circulating levels and enables clinical association studies. | frontiersin.orgnih.gov |

| Transcriptomics (scRNA-seq) | Identified specific cell types in the kidney (collecting duct and proximal tubule cells) that express key enzymes HSD11B2 and AKR1C3. | Pinpoints the precise cellular locations of peripheral 11-oxygenated androgen synthesis. | oup.comnih.gov |

Challenges in Isomer-Specific Research and Quantification

A significant challenge in steroid research is the existence of numerous isomers—molecules with the same chemical formula but different structural arrangements. This is particularly relevant for androstane (B1237026) derivatives.

Stereoisomerism: The androstane skeleton has several chiral centers, leading to multiple stereoisomers. Key examples include:

3α vs. 3β isomers: The orientation of the hydroxyl group at the C3 position can be axial (α) or equatorial (β). wikipedia.org

11α vs. 11β isomers: The hydroxyl group at C11 can also have different orientations, which significantly impacts biological activity. nih.gov

17α vs. 17β isomers: The orientation of the hydroxyl group at C17 is also critical for receptor binding and activity. drugbank.com

Quantification Challenges: Standard mass spectrometry can struggle to differentiate between these isomers because they often have identical masses and similar fragmentation patterns. This creates a significant analytical hurdle for accurately measuring specific isomers like this compound in a complex biological matrix.

To overcome this, researchers employ several strategies:

Advanced Chromatography: High-resolution gas chromatography (GC) or liquid chromatography (LC) techniques are used to physically separate the isomers before they enter the mass spectrometer.

Chemical Derivatization: Modifying the steroid molecules with chemical tags (e.g., using hydroxylamine) can improve chromatographic separation and the sensitivity of detection by LC-MS/MS. nih.gov

Availability of Standards: Accurate quantification requires pure, certified reference standards for each specific isomer, which are not always commercially available.

These challenges mean that many studies report on a group of related steroids or may not distinguish between all possible isomers, highlighting the need for continued development in analytical methodology for precise, isomer-specific research. mdpi.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products